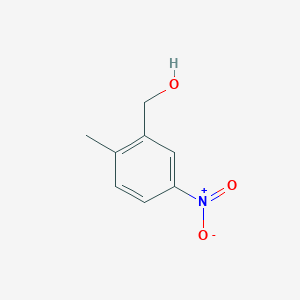

(2-Methyl-5-nitrophenyl)methanol

CAS No.: 22474-47-1

Cat. No.: VC3840518

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22474-47-1 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | (2-methyl-5-nitrophenyl)methanol |

| Standard InChI | InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3 |

| Standard InChI Key | IBQRNQSJJZLSTK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])CO |

| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])CO |

Introduction

Structural and Molecular Characteristics

(2-Methyl-5-nitrophenyl)methanol consists of a benzene ring substituted at the 2-position with a methyl group, at the 5-position with a nitro group, and at the para position relative to the nitro group with a hydroxymethyl (-CH₂OH) moiety. The IUPAC name, 2-methyl-5-nitrobenzenemethanol, reflects this substitution pattern. The compound’s planar aromatic system allows for π-π interactions, while the polar nitro and hydroxyl groups enable hydrogen bonding and dipole-dipole interactions .

Table 1: Molecular Properties of (2-Methyl-5-nitrophenyl)methanol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| CAS Number | 22474-47-1 |

| SMILES | COc1cc(N+[O-])ccc1C |

| Key Functional Groups | Nitro, Methyl, Hydroxymethyl |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2-Methyl-5-nitrophenyl)methanol typically involves nitration and functional group transformation steps. A common approach begins with 2-methylphenol (o-cresol), which undergoes nitration to yield 2-methyl-5-nitrophenol . This intermediate is then subjected to hydroxymethylation via sulfonate ester formation and subsequent hydrolysis. For instance, 2-methyl-5-nitrophenol reacts with methanesulfonic acid chloride in the presence of pyridine to form a sulfonate ester, which is hydrolyzed under acidic or alkaline conditions to introduce the hydroxymethyl group .

Key Steps:

-

Nitration: Concentrated nitric acid in sulfuric acid introduces the nitro group at the 5-position of 2-methylphenol .

-

Sulfonation: Methanesulfonic acid chloride reacts with the phenolic hydroxyl group to form a sulfonate ester .

-

Hydrolysis: The sulfonate ester undergoes hydrolysis in aqueous conditions to yield the hydroxymethyl derivative .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Optimal conditions include controlled temperatures (20–50°C) and stoichiometric ratios to minimize byproducts such as di-nitrated derivatives . Catalysts like pyridine accelerate sulfonation, while neutralization steps prevent unwanted side reactions during hydrolysis .

Chemical Reactivity and Derivatives

Oxidation and Reduction

The hydroxymethyl group undergoes oxidation to form 2-methyl-5-nitrobenzaldehyde using agents like pyridinium chlorochromate (PCC) . Conversely, the nitro group can be reduced to an amine using hydrogen gas over palladium catalysts, yielding 5-amino-2-methylbenzenemethanol—a potential precursor for pharmaceuticals .

Electrophilic Substitution

The electron-deficient aromatic ring participates in electrophilic substitution reactions. For example, bromination at the 4-position occurs in the presence of FeBr₃, producing 4-bromo-2-methyl-5-nitrobenzenemethanol .

Table 2: Representative Reactions of (2-Methyl-5-nitrophenyl)methanol

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | 2-Methyl-5-nitrobenzaldehyde |

| Reduction | H₂, Pd/C, ethanol | 5-Amino-2-methylbenzenemethanol |

| Bromination | Br₂, FeBr₃, 0°C | 4-Bromo-2-methyl-5-nitrobenzenemethanol |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s nitro and hydroxymethyl groups make it a valuable intermediate in synthesizing bioactive molecules. For instance, reduction of the nitro group yields aminobenzyl alcohols, which are precursors to antipsychotic drugs like haloperidol analogs .

Dye and Pigment Synthesis

Nitroaromatics are key components in azo dyes. (2-Methyl-5-nitrophenyl)methanol can be diazotized and coupled with naphthol derivatives to produce orange-red pigments used in textiles and inks .

Analytical Chemistry

Gas chromatography (GC) with 5% phenyl methyl siloxane columns has been employed to analyze derivatives of this compound, achieving retention indices of ~2186 under programmed temperature conditions .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Nitroaromatics

| Compound | Structural Features | Reactivity/Applications |

|---|---|---|

| 2-Methyl-5-nitrophenol | Lacks hydroxymethyl group | Less polar; limited solubility |

| 4-Chloro-2-methyl-5-nitrophenol | Chlorine substituent | Higher electrophilicity |

| 2-Methyl-5-nitrobenzaldehyde | Oxidized form | Cross-coupling reactions |

The hydroxymethyl group in (2-Methyl-5-nitrophenyl)methanol enhances its solubility in polar solvents compared to 2-methyl-5-nitrophenol, facilitating its use in aqueous reaction systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume